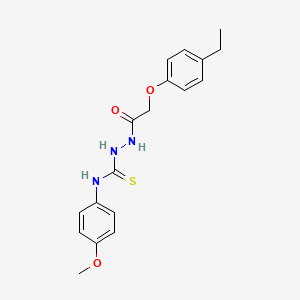
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a methoxyphenyl group, and a thiosemicarbazide moiety
Preparation Methods
The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Ethylphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethylphenol with acetyl chloride in the presence of a base such as pyridine to form 4-ethylphenoxyacetyl chloride.
Reaction with 4-Methoxyphenyl Thiosemicarbazide: The 4-ethylphenoxyacetyl chloride is then reacted with 4-methoxyphenyl thiosemicarbazide in the presence of a base like triethylamine to yield the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and methoxy groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The thiosemicarbazide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, contributing to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
- 1-(2-(4-Methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- 1-(2-(4-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- 1-(2-(4-Bromophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
These compounds share similar structural features but differ in the substituents on the phenoxy group
Properties
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-13-4-8-16(9-5-13)24-12-17(22)20-21-18(25)19-14-6-10-15(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPSQBSDYOROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2728199.png)


![N-(butan-2-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2728204.png)

![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2728206.png)
![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)
![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)
![(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2728216.png)
![1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol](/img/structure/B2728219.png)
![4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2728221.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2728222.png)
